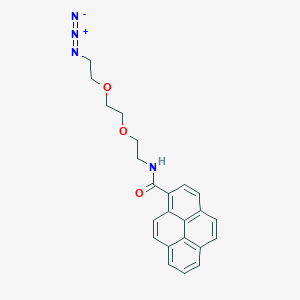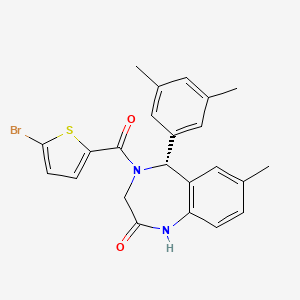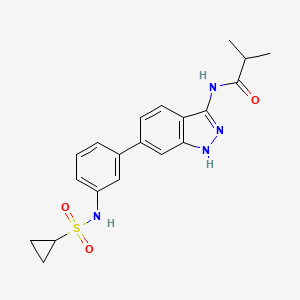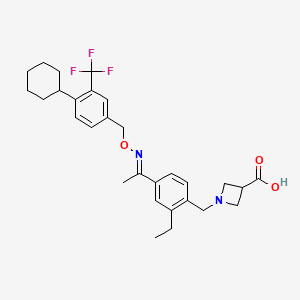![molecular formula C24H21FN2O5 B1193662 4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)
4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RDS-2197 is a novel HIV-1 Integrase Inhibitor.
Scientific Research Applications
Neuroprotective Potential
The compound has been studied for its role as an inhibitor of kynurenine-3-hydroxylase, a promising target for neuroprotective agents. This inhibition could be crucial in preventing the synthesis of neurotoxic compounds in the brain, which are implicated in neurodegenerative diseases. Notably, specific derivatives of this compound category, such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, have shown potential in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, a key factor in neuroinflammation and neurotoxicity (Drysdale et al., 2000).
Antibacterial and Antiviral Activities
These compounds have demonstrated significant antibacterial and antiviral activities. For example, certain derivatives have shown highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990). Moreover, compounds like 7-[2'-oxo-4'-methyl-7'-hydroxy-N-ethylquinolinyl]-1--oxo-2-aryl-3,4-diphenyl isoquinolines, derived from related chemical reactions, have been evaluated for their antiviral activity against viruses such as Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2000).
Chemical Reactivity and Heterocyclic Synthesis
The reactivity of these compounds with various binucleophiles forms the basis for synthesizing diverse heterocyclic compounds. These heterocycles include dihydroquinoxaline, dihydrobenzo[b][1,4]oxazin, and pyrazole derivatives, which have potential applications in pharmacology due to their biological activities (Oleshchuk et al., 2019). Additionally, reactions with diazo compounds have yielded a range of compounds with potential applications in medicinal chemistry (Gavrilova et al., 2008).
Application in Metal Complexes
Research has also delved into the formation of complexes with transition metal ions. These complexes have been characterized for their thermal and magnetic properties, adding to the understanding of their potential in materials science (Ferenc et al., 2017).
Exploring Antithyroid Properties
Studies have also examined the antithyroid properties of related compounds, indicating a potential role in treating thyroid disorders (Ukrainets et al., 1997).
properties
Product Name |
4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid |
|---|---|
Molecular Formula |
C24H21FN2O5 |
Molecular Weight |
436.4394 |
IUPAC Name |
(Z)-4-(1-(4-Fluorobenzyl)-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H21FN2O5/c25-16-5-3-15(4-6-16)13-27-14-19(21(28)12-22(29)24(31)32)23(30)18-8-7-17(11-20(18)27)26-9-1-2-10-26/h3-8,11-12,14,29H,1-2,9-10,13H2,(H,31,32)/b22-12- |
InChI Key |
CXPBQZMFIYKTNA-UUYOSTAYSA-N |
SMILES |
O=C(O)/C(O)=C/C(C1=CN(CC2=CC=C(F)C=C2)C3=C(C=CC(N4CCCC4)=C3)C1=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RDS-2197; RDS 2197; RDS2197 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
